1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Shares structural similarities but differs in the presence of a prop-2-en-1-one moiety instead of a pyrazole ring.
1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: Similar structure with a prop-2-en-1-one moiety and different substitution pattern.
Uniqueness
1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-23(17-6-4-8-21(14-17)28-2)26-27(20-12-10-19(25)11-13-20)24(16)18-7-5-9-22(15-18)29-3/h4-15H,1-3H3 |
InChI Key |
KXZCRIGJUYKJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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